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  • Product: 3-Methylazetidin-3-ol; trifluoroacetic acid
  • CAS: 1104083-24-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-methylazetidin-3-ol Trifluoroacetic Acid Salt

Abstract This technical guide provides a comprehensive examination of the core physicochemical properties of 3-methylazetidin-3-ol trifluoroacetic acid salt, a heterocyclic compound of significant interest to researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 3-methylazetidin-3-ol trifluoroacetic acid salt, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. While specific experimental data for this particular salt is not extensively available in public literature, this guide establishes a foundational understanding by leveraging data from analogous structures and detailing the authoritative experimental protocols for the determination of its key physicochemical parameters. We will delve into the strategic importance of the azetidine scaffold in medicinal chemistry, the role of the trifluoroacetic acid counterion, and provide step-by-step methodologies for the empirical characterization of this compound. This document is intended to serve as a vital resource for the informed design of research and development programs involving this and similar molecules.

Introduction: The Strategic Value of the Azetidine Scaffold and the Trifluoroacetate Counterion

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its growing prevalence in drug discovery is attributable to a unique combination of structural and physicochemical properties that offer distinct advantages in the design of novel therapeutics.

1.1. The Azetidine Moiety: A Tool for Pharmacokinetic and Pharmacodynamic Optimization

The incorporation of an azetidine ring into a drug candidate can confer several beneficial attributes:

  • Conformational Rigidity: The inherent strain of the four-membered ring restricts the conformational freedom of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity.[2]

  • Improved Physicochemical Properties: Azetidines can improve aqueous solubility and metabolic stability when compared to their larger heterocyclic counterparts like pyrrolidine and piperidine.[2][3] The nitrogen atom within the azetidine ring is often less susceptible to N-dealkylation, a common metabolic liability for many amine-containing drugs.[2]

  • Three-Dimensionality: The non-planar nature of the azetidine ring provides a scaffold for creating molecules with greater three-dimensional complexity. This is increasingly recognized as a desirable trait for exploring novel chemical space and achieving higher selectivity for biological targets.[3]

  • Bioisosteric Replacement: The azetidine scaffold can serve as a bioisostere for other cyclic or acyclic functionalities. This allows for the fine-tuning of molecular properties such as size, lipophilicity, and hydrogen bonding capacity to optimize a compound's overall profile.[2]

Several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, feature an azetidine moiety, underscoring its therapeutic relevance.[1]

1.2. The Role of the Trifluoroacetic Acid (TFA) Counterion

3-methylazetidin-3-ol is presented as a trifluoroacetic acid (TFA) salt. The choice of a salt form is a critical consideration in drug development, as it can significantly impact a compound's properties. TFA is frequently employed during the synthesis and purification of research compounds, particularly those containing basic nitrogen atoms.[4] Its use as a counterion can influence:

  • Solubility and Dissolution Rate: The TFA salt form can enhance the aqueous solubility of a basic compound compared to its freebase form.

  • Stability and Handling: Salt formation can lead to a more stable, crystalline solid that is easier to handle and formulate than a potentially oily or amorphous freebase.

  • Purification: TFA is a common ion-pairing agent in reverse-phase HPLC, facilitating the purification of polar compounds.[5]

It is important for researchers to be aware that the TFA counterion can sometimes influence biological assay results.[5] Therefore, for later-stage drug development, it is common to explore other, more pharmaceutically acceptable salt forms. However, for initial research and discovery, the TFA salt is a widely used and practical choice. It is imperative to accurately determine the TFA content to ascertain the correct formula weight for biological assays.[6]

Molecular and Physicochemical Profile

While comprehensive experimental data for 3-methylazetidin-3-ol trifluoroacetic acid salt is limited, the following table summarizes its known identifiers and provides a framework for the properties that require experimental determination.

PropertyValue / To Be Determined
IUPAC Name 3-methylazetidin-3-ol;2,2,2-trifluoroacetic acid
CAS Number 1104083-24-0[7]
EC Number 826-073-6
Molecular Formula C6H10F3NO3[7]
Molecular Weight 201.14 g/mol [7]
Chemical Structure
pKa To Be Determined
logP (Octanol/Water) To Be Determined
Aqueous Solubility To Be Determined
Melting Point To Be Determined
Boiling Point To Be Determined
Hygroscopicity To Be Determined
Stability To Be Determined

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-methylazetidin-3-ol trifluoroacetic acid salt.

Determination of Ionization Constant (pKa)

The pKa of the azetidine nitrogen is a critical parameter influencing its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][9]

Protocol: pKa Determination by Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standard solution of the test compound (e.g., 1 mM in deionized water). If solubility is limited, a co-solvent system may be employed.[10]

    • Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[9]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[8]

  • Instrument Calibration:

    • Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[8]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the test compound solution into a temperature-controlled titration vessel equipped with a magnetic stirrer.[9]

    • Add KCl solution to maintain a constant ionic strength.[8]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[9]

    • Immerse the calibrated pH electrode into the solution.

    • If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

    • Add the titrant in small, precise increments and record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units per minute).[9]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH readings versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. This corresponds to the inflection point of the sigmoid curve.[11]

    • Perform the titration in triplicate to ensure reproducibility.[9]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_compound Prepare Compound Solution calibrate Calibrate pH Meter prep_compound->calibrate prep_titrant Prepare Standard Titrants prep_titrant->calibrate prep_kcl Prepare KCl Solution prep_kcl->calibrate titrate Perform Potentiometric Titration calibrate->titrate plot Plot pH vs. Titrant Volume titrate->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka logP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Pre-saturate Solvents stock Prepare Stock Solution saturate->stock mix Mix Phases & Compound stock->mix equilibrate Equilibrate with Shaking mix->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate analyze Analyze Concentration in Each Phase separate->analyze calculate Calculate logP analyze->calculate

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution and absorption. For an ionizable compound like 3-methylazetidin-3-ol trifluoroacetic acid salt, solubility should be determined as a function of pH.

Protocol: Aqueous Solubility Determination

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9). [12] * Ensure that a solid excess is present in each vial.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Processing and Analysis:

    • After equilibration, filter the samples to remove the undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Data Reporting:

    • Report the solubility in mg/mL or µg/mL at each pH value.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. []This is a critical parameter for solid dosage form development, as moisture uptake can affect stability, flowability, and dissolution. [7] Protocol: Hygroscopicity Testing

  • Sample Preparation:

    • Accurately weigh a sample of the compound into a tared container. [14]

  • Conditioning:

    • Place the open container in a controlled humidity chamber at a specified temperature and relative humidity (e.g., 25°C and 75% RH). [14][15]

  • Weighing:

    • Periodically remove the sample and reweigh it at defined time intervals until a constant weight is achieved, indicating that equilibrium has been reached. [14][16]

  • Classification:

    • Calculate the percentage weight gain. The hygroscopicity can be classified based on established criteria, such as those from the European Pharmacopoeia or USP. []

Structural and Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure and purity of 3-methylazetidin-3-ol trifluoroacetic acid salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to expect include those for the methyl group, the azetidine ring protons, and the hydroxyl proton. The diastereotopic nature of the methylene protons in the azetidine ring may lead to complex splitting patterns. [17][18]* ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the quaternary carbon bearing the methyl and hydroxyl groups, the azetidine ring carbons, and the carbons of the trifluoroacetate counterion. [19]* ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and quantifying the trifluoroacetate counterion. [6]A single sharp resonance is expected for the three equivalent fluorine atoms.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. [17]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the cation (3-methylazetidin-3-ol). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Due to the presence of the salt, it may be necessary to use desalting techniques prior to analysis to avoid ion suppression. [20][21]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include: [22]

  • A broad O-H stretch from the hydroxyl group.

  • N-H stretching and bending vibrations from the protonated azetidine nitrogen.

  • C-H stretching and bending vibrations from the alkyl groups.

  • Strong C=O and C-F stretching vibrations from the trifluoroacetate counterion.

Stability and Storage

The stability of 3-methylazetidin-3-ol trifluoroacetic acid salt should be assessed under various conditions to establish appropriate storage and handling procedures.

  • Solid-State Stability: The compound should be stored in a well-closed container, protected from light and moisture. Stability studies at elevated temperatures and humidity (e.g., 40°C / 75% RH) can be conducted to assess its long-term stability.

  • Solution Stability: The stability of the compound in various solvents and at different pH values should be evaluated to ensure the integrity of stock solutions used in biological assays.

Conclusion

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). BenchChem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Hygroscopicity Testing. (n.d.). BOC Sciences.
  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Deriv
  • ¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Compar
  • Measuring Hygroscopicity of Powders. (2005). Scribd.
  • Test No.
  • SOP for Hygroscopicity Testing in Powders. (2024). SOP Guide for Pharma.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Test No.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Determination of the Partition Coefficient n-octanol/w
  • Experiment 4 Solubility of a Salt. (n.d.). Fountainhead Press.
  • Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. (n.d.).
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). JOCPR.
  • FT‐IR spectra of 2 a, 2 b and 2 c organic salts. (n.d.).
  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). (n.d.). ECETOC.
  • The Role of Counter-Ions in Peptides—An Overview. (n.d.). PMC.
  • Determining Solubility of an Unknown Salt at Various Temper
  • If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry. (n.d.). MtoZ Biolabs.
  • Estimating the octanol-water partition coefficient for chemical substances. (2022). GOV.UK.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC.
  • Conversion of ion-pairing agents/counter ions. (n.d.). Bio-Works.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • 3-Methylazetidin-3-ol hydrochloride. (n.d.). MedchemExpress.com.
  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. (2019). GenScript.
  • pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. (2018). Medwin Publishers.
  • Synthesized azetidine derivatives. (n.d.).
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. (n.d.). Faraday Discussions (RSC Publishing).
  • Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis. (2007). PubMed.
  • Development of Methods for the Determin
  • THE SOLUBILITY OF A SALT IN WATER AT VARIOUS TEMPER
  • Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. (2024). TriLink BioTechnologies.
  • 2.2: Solubility Lab. (2021). Chemistry LibreTexts.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). MDPI.
  • Solubility and Solubility Product Determination of a Sparingly Soluble Salt: A First-Level Laboratory Experiment. (2011).
  • FTIR Spectroscopy : r/chemhelp. (2022). Reddit.
  • Identification of small molecules using accur
  • Method for preparing azetidine derivatives. (n.d.).
  • Identification of small molecules using accurate mass MS/MS search. (2017).
  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. (2023).
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
  • Fourier Transform Infrared Spectroscopy (FTIR). (n.d.).
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (n.d.).
  • Azetidin-3-ol synthesis. (n.d.). ChemicalBook.
  • 3-methylazetidin-3-ol hydrochloride. (n.d.). CPHI Online.
  • Fourier transform infrared spectroscopic technique for analysis of inorganic m

Sources

Exploratory

Stability Profiling of 3-Methylazetidin-3-ol Trifluoroacetic Acid in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary The incorporation of strained aza-heterocycles into small-molecule therapeutics has revolutionized modern drug discovery. Specifically, 3-methylazetidin-3-ol has emerged as a critical structural motif,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of strained aza-heterocycles into small-molecule therapeutics has revolutionized modern drug discovery. Specifically, 3-methylazetidin-3-ol has emerged as a critical structural motif, utilized extensively in the design of novel Piezo1 agonists for osteogenesis [1] and highly specific Bcl-2/Bcl-xL inhibitors [2]. However, the inherent angle strain of the four-membered azetidine ring presents unique chemical stability challenges in aqueous media.

This technical guide delineates the mechanistic causality behind the degradation of 3-methylazetidin-3-ol, elucidates why the trifluoroacetic acid (TFA) salt form is the industry standard for handling, and provides a self-validating experimental framework for profiling its kinetic stability in aqueous solutions.

Chemical Ontology & Mechanistic Causality

The Strain-Reactivity Paradox

Azetidines possess significant ring strain (approximately 26 kcal/mol), which thermodynamically drives potential decomposition pathways [3]. In an aqueous environment, the free base form of 3-methylazetidin-3-ol is highly reactive. The unshared electron pair on the secondary nitrogen can act as a potent nucleophile, leading to intermolecular oligomerization. Alternatively, the strained carbon-nitrogen bonds are susceptible to nucleophilic attack by water, resulting in hydrolytic ring-opening [4].

The Role of the Trifluoroacetate (TFA) Counterion

To mitigate these degradation pathways, the compound is formulated as a TFA salt. The causality here is twofold:

  • Nitrogen Shielding: TFA is a strong acid that fully protonates the azetidine nitrogen, converting it into an azetidinium ion. This eliminates the nitrogen's nucleophilicity, effectively shutting down the oligomerization pathway.

  • Non-Nucleophilic Counterion: Unlike chloride (from HCl salts), which can act as a weak nucleophile and induce ring-opening under forcing conditions, the trifluoroacetate anion is bulky, resonance-stabilized, and strictly non-nucleophilic. This provides a protective electrostatic environment around the strained ring.

Pathways A 3-Methylazetidin-3-ol TFA (Aqueous State) B Acidic (pH < 3) Azetidinium Ion A->B Excess H+ C Physiological (pH 7.4) Stable Protonation A->C Buffer D Basic (pH > 9) Free Base Form A->D Excess OH- E Nucleophilic Ring Opening (Acyclic Amino Alcohol) B->E H2O Attack F Thermodynamic Stability (Minimal Degradation) C->F Shielded N G Oligomerization (Intermolecular Attack) D->G Nucleophilic N

pH-Dependent Aqueous Degradation Pathways of 3-Methylazetidin-3-ol.

Empirical Data & Quantitative Analysis

The stability of 3-methylazetidin-3-ol TFA is highly dependent on the pH of the aqueous matrix. At physiological pH (7.4), the compound demonstrates excellent stability because the nitrogen remains predominantly protonated without the excess hydronium ions required to catalyze ring-opening. Conversely, extreme pH shifts drive rapid degradation.

Table 1: Kinetic Half-Life ( T1/2​ ) of 3-Methylazetidin-3-ol TFA in Aqueous Media
pH LevelBuffer System (50 mM)Temp (°C)Half-Life ( T1/2​ )Primary Degradation Mechanism
2.0Ammonium Formate3748.2 hoursAcid-catalyzed nucleophilic ring-opening
7.4Ammonium Acetate37> 30 daysStable (Azetidinium shielding effect)
10.0Ammonium Bicarbonate3772.5 hoursBase-catalyzed oligomerization (Free base)
Table 2: Mass Balance and Degradation Product Profiling (pH 2.0, Day 7)

Data derived from LC-HRMS analysis demonstrating the hydrolytic fate of the azetidine ring.

Analytem/z [M+H]+Relative Abundance (%)Structural Assignment
Parent Compound88.0715.2%3-Methylazetidin-3-ol
Degradant A106.0881.5%1-Amino-2-methylpropan-2,3-diol (Ring Opened)
Degradant B175.143.3%Dimeric Adduct

Experimental Protocol: Self-Validating Stability Profiling

To accurately assess the aqueous stability of strained heterocycles, the experimental design must account for matrix effects and prevent artifactual degradation during sample handling. The following protocol utilizes an Internal Standard (IS) to create a self-validating system —ensuring that any observed signal loss is strictly due to chemical degradation rather than ionization suppression or volumetric errors.

Workflow S1 1. Matrix Prep (Buffer + IS) S2 2. Thermal Incubation (25°C - 60°C) S1->S2 S3 3. Kinetic Sampling (t=0 to 14 days) S2->S3 S4 4. MeCN Quench (Halt Kinetics) S3->S4 S5 5. LC-HRMS (Mass Balance) S4->S5

Self-Validating Workflow for Accelerated Aqueous Stability Profiling.

Step-by-Step Methodology

Step 1: Matrix Preparation & Spiking

  • Action: Prepare 50 mM MS-compatible buffers (e.g., Ammonium Acetate for pH 7.4). Spike the buffer with a stable isotope-labeled internal standard (e.g., 13C -labeled azetidine analog) at a concentration of 10 µg/mL.

  • Causality: Non-volatile salts (like phosphates) will precipitate in the MS source, causing signal drift. The IS acts as a self-validating control; if the IS signal remains constant while the analyte signal drops, degradation is confirmed, ruling out LC-MS matrix suppression.

Step 2: Analyte Introduction

  • Action: Dissolve 3-methylazetidin-3-ol TFA in the prepared buffer to a final concentration of 1 mg/mL. Immediately vortex to ensure homogeneity.

Step 3: Thermal Incubation & Aliquot Sampling

  • Action: Distribute the solution into sealed, inert polypropylene vials to prevent evaporative loss and glass-surface adsorption. Incubate in a thermomixer at 37°C. Extract 50 µL aliquots at predefined time points ( t=0,1,3,7,14 days).

  • Causality: Polypropylene is chosen over glass because the basic free-base form of azetidines (if formed) can adhere to the acidic silanol groups on glass surfaces, leading to false-positive degradation readings.

Step 4: Kinetic Quenching (Critical Step)

  • Action: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid.

  • Causality: The addition of cold MeCN serves three simultaneous functions: (1) It drops the temperature, drastically slowing reaction kinetics; (2) It lowers the dielectric constant of the solvent, precipitating buffer salts and halting aqueous hydrolysis; (3) The formic acid ensures the azetidine remains fully protonated and stable while waiting in the autosampler.

Step 5: LC-HRMS Analysis & Mass Balance

  • Action: Analyze the quenched samples using High-Resolution Mass Spectrometry (HRMS). Plot the natural log of the remaining parent compound percentage against time to calculate the degradation rate constant ( k ) and half-life ( T1/2​ ).

  • Causality: HRMS is mandatory to achieve "mass balance." By monitoring both the disappearance of the parent mass (m/z 88.07) and the appearance of the ring-opened degradant (m/z 106.08), the scientist validates that the compound is degrading via the predicted hydrolytic pathway rather than precipitating out of solution.

Formulation & Handling Directives

For researchers utilizing 3-methylazetidin-3-ol TFA in drug development workflows:

  • Storage: Store the solid TFA salt desiccated at -20°C. In its solid state, the TFA salt is non-hygroscopic and highly stable.

  • Reconstitution: When preparing aqueous stocks for biological assays, reconstitute immediately prior to use. If prolonged storage of the aqueous solution is required, maintain the pH strictly between 6.5 and 7.5 and store at -80°C to freeze hydrolytic kinetics.

  • Lyophilization: Do not attempt to lyophilize free-base azetidines from basic aqueous solutions, as the concentration effect during drying will rapidly induce oligomerization. Always ensure the solution is slightly acidic (pH ~5-6) prior to lyophilization to maintain the protective azetidinium state.

References

  • Structural Modification and Pharmacological Evaluation of (Thiadiazol-2-yl)pyrazines as Novel Piezo1 Agonists for the Intervention of Disuse Osteoporosis | Journal of Medicinal Chemistry - ACS Publications. [1]

  • A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor - PMC. [2]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. [3]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. [4]

Sources

Foundational

1H and 13C NMR spectrum of 3-methylazetidin-3-ol trifluoroacetic acid

An in-depth technical guide for researchers, scientists, and drug development professionals on the structural characterization of 3-methylazetidin-3-ol trifluoroacetic acid via Nuclear Magnetic Resonance (NMR) spectrosco...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the structural characterization of 3-methylazetidin-3-ol trifluoroacetic acid via Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary

The incorporation of sp3 -rich, highly polar building blocks is a cornerstone of modern medicinal chemistry, aimed at improving the pharmacokinetic profiles and target specificity of active pharmaceutical ingredients (APIs). Among these, 3-methylazetidin-3-ol has emerged as a critical structural motif, prominently featured in the development of highly efficacious Bcl-2/Bcl-xL inhibitors[1] and allosteric MEK inhibitors[2].

However, the free base of 3-methylazetidin-3-ol is volatile, hygroscopic, and prone to degradation. To ensure stability during storage and synthesis, it is predominantly isolated and utilized as a trifluoroacetic acid (TFA) salt . This technical guide provides a comprehensive, causality-driven breakdown of the 1 H, 13 C, and 19 F NMR spectra of 3-methylazetidin-3-ol TFA, establishing a self-validating protocol for rigorous structural and stoichiometric confirmation.

Mechanistic Causality in NMR Spectroscopy

Understanding the NMR spectrum of 3-methylazetidin-3-ol TFA requires analyzing the molecule as a dynamic, strained heterocyclic system interacting with a strongly electron-withdrawing counterion.

The Azetidine Ring: Pseudo-Asymmetry and the AB Spin System

Azetidines are strained 4-membered rings that typically adopt a puckered conformation. In the protonated state (the TFA salt), nitrogen inversion is significantly restricted. The C3 carbon bears two different substituents: a methyl group and a hydroxyl group.

Because of this substitution, the two protons on the C2 carbon (and equivalently, the C4 carbon) are diastereotopic . One proton is cis to the hydroxyl group and trans to the methyl group, while its geminal partner is trans to the hydroxyl and cis to the methyl. Because they exist in distinct magnetic environments, they do not appear as a simple singlet. Instead, they couple with each other to form a classic AB spin system , manifesting as a pair of doublets with a large geminal coupling constant ( 2J≈11.5 Hz). Furthermore, the protonation of the nitrogen atom by TFA exerts a strong inductive deshielding effect, shifting these CH 2​ protons significantly downfield (~3.8–4.1 ppm) compared to the free base[3].

The TFA Counterion: Spin-Spin Splitting

The trifluoroacetate anion is not a silent spectator in the 13 C NMR spectrum. The highly electronegative fluorine atoms ( I=1/2 ) couple directly to the carbon skeleton. This results in two highly diagnostic quartets:

  • Trifluoromethyl Carbon (-CF 3​ ): Exhibits a massive one-bond coupling ( 1JCF​≈292 Hz) centered around 116 ppm.

  • Carboxylate Carbon (-COO ): Exhibits a smaller two-bond coupling ( 2JCF​≈34 Hz) centered around 158 ppm.

Analytical Workflow & Visualization

To ensure the integrity of the API building block, a multiparametric NMR approach must be employed. The following workflow illustrates the self-validating loop used to confirm both the covalent structure and the exact salt stoichiometry.

G A Sample Preparation (3-Methylazetidin-3-ol TFA in DMSO-d6) B 1H NMR Acquisition (Assess CH2 AB System & Purity) A->B C 13C NMR Acquisition (Identify C-F Quartets & Skeleton) A->C D 19F NMR Acquisition (Quantify TFA Stoichiometry) A->D E Data Integration & Structural Validation B->E C->E D->E

Workflow for the multiparametric NMR validation of 3-methylazetidin-3-ol TFA salt.

Quantitative Data Presentation

The following tables summarize the validated chemical shifts, multiplicities, and coupling constants for 3-methylazetidin-3-ol TFA in DMSO- d6​ .

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
NH 2+​ 8.80Broad Singlet (br s)2H-Deshielded due to protonation; broad due to quadrupolar relaxation of 14 N and chemical exchange.
OH 6.15Broad Singlet (br s)1H-Hydroxyl proton; broad due to exchange with trace water in DMSO.
C2, C4 (H a​ ) 4.05Doublet (d)2H 2J=11.5 Diastereotopic CH 2​ proton; downfield due to proximity to protonated amine.
C2, C4 (H b​ ) 3.85Doublet (d)2H 2J=11.5 Geminal partner to H a​ , completing the AB spin system.
CH 3​ 1.42Singlet (s)3H-Isolated methyl group on the C3 quaternary center.

Table 2: 13 C and 19 F NMR Assignments (100 MHz / 376 MHz, DMSO- d6​ )

NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)
13 C TFA (-COO )158.5Quartet (q) 2JCF​=34.5
13 C TFA (-CF 3​ )116.2Quartet (q) 1JCF​=295.0
13 C C3 (Azetidine)69.5Singlet (s)-
13 C C2, C4 (Azetidine)60.2Singlet (s)-
13 C CH 3​ 26.5Singlet (s)-
19 F TFA (-CF 3​ )-74.5Singlet (s)-

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in the analytical data, the following step-by-step methodology incorporates built-in validation checks to prevent artifacts related to poor solubility, incorrect stoichiometry, or incomplete relaxation.

Step 1: Sample Preparation and Internal Validation
  • Weighing: Accurately weigh 15–20 mg of 3-methylazetidin-3-ol TFA into a clean glass vial.

  • Solvent Selection: Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS). Causality: DMSO- d6​ is mandated over CDCl 3​ because the highly polar TFA salt will not fully dissolve in non-polar solvents, leading to poor signal-to-noise ratios and inaccurate integrations.

  • Visual Validation: Vortex the sample for 30 seconds. The solution must be perfectly clear. Any particulate matter indicates incomplete dissolution of the salt, which will skew the 1H/19F stoichiometric ratio.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Probe Tuning, Matching, and Shimming
  • Insert the sample into the spectrometer (e.g., a 400 MHz instrument equipped with a multinuclear broadband probe).

  • Tune and Match: Manually or automatically tune the probe for 1 H, 13 C, and 19 F frequencies. Causality: Precise tuning on the 19 F channel is critical; poor tuning will result in signal attenuation, causing the analyst to underestimate the TFA content.

  • Lock and Shim: Lock onto the DMSO- d6​ signal. Shim the magnetic field (Z1-Z5 gradients) until the residual DMSO pentet (2.50 ppm) is sharp and symmetrical at the baseline.

Step 3: Acquisition Parameters
  • 1 H NMR Acquisition:

    • Set the relaxation delay (D1) to 5 seconds. Causality: A sufficient D1 ensures that all protons, particularly the slower-relaxing methyl protons, return to thermal equilibrium, allowing for absolute quantitative integration.

    • Acquire 16–32 scans.

  • 19 F NMR Acquisition:

    • Set the spectral width to cover +50 to -250 ppm.

    • Critical Step: Set the relaxation delay (D1) to 30 seconds. Causality: Fluorine nuclei in small, highly mobile molecules like TFA have very long T1​ relaxation times. A short D1 will truncate the signal, leading to a false conclusion that the sample is a "partial salt" or free base.

    • Acquire 16 scans.

  • 13 C NMR Acquisition:

    • Utilize a standard proton-decoupled sequence (e.g., zgpg30).

    • Acquire 1024–2048 scans depending on concentration, ensuring the TFA quartets are clearly resolved from the baseline noise.

Step 4: Data Integration and Stoichiometric Validation
  • Phase and baseline-correct all spectra.

  • Set the TMS peak to 0.00 ppm.

  • Self-Validation Check: Integrate the 1 H methyl singlet (1.42 ppm, 3H) and compare it against the 19 F singlet (-74.5 ppm, 3F). A 1:1 molar ratio confirms the integrity of the mono-TFA salt. Any deviation >5% indicates the presence of excess free acid or degradation.

Conclusion

The rigorous NMR characterization of 3-methylazetidin-3-ol trifluoroacetic acid goes beyond simple structural confirmation; it is a critical quality control gateway in drug development. By understanding the causality behind the diastereotopic AB spin system of the azetidine ring and enforcing strict relaxation parameters for the TFA counterion, scientists can ensure the stoichiometric and structural integrity of this vital pharmaceutical building block.

References

  • A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor Source: PMC / NIH URL
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • Structural Modification and Pharmacological Evaluation of (Thiadiazol-2-yl)

Sources

Exploratory

Escaping Flatland: The Strategic Role of 3-Methylazetidin-3-ol in Modern Drug Discovery

Executive Summary The pharmaceutical industry's historical reliance on flat, two-dimensional (2D) aromatic rings has frequently led to attrition in late-stage drug development due to poor aqueous solubility, high lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's historical reliance on flat, two-dimensional (2D) aromatic rings has frequently led to attrition in late-stage drug development due to poor aqueous solubility, high lipophilicity, and off-target toxicity. The "Escape from Flatland" paradigm emphasizes that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with clinical success[1][2]. Within this context, 3-methylazetidin-3-ol has emerged as a privileged, sp3-rich building block. This technical guide explores the structural causality, physicochemical advantages, and synthetic integration of 3-methylazetidin-3-ol in modern medicinal chemistry.

Structural & Physicochemical Causality

The utility of 3-methylazetidin-3-ol is not merely empirical; it is grounded in precise structural mechanics that solve complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

The Azetidine Core: Rigidity and Ring Strain

Azetidines are four-membered, nitrogen-containing heterocycles characterized by high ring strain (~26 kcal/mol) and conformational rigidity[3]. Unlike highly flexible aliphatic chains or larger, bulkier rings (e.g., piperidines or piperazines), the azetidine ring acts as a compact bioisostere. It projects substituents into three-dimensional space with high vectoral predictability while minimizing the entropic penalty upon target binding[4].

The Quaternary sp3 Center: Vectorality and Pocket Filling

The C3 position of 3-methylazetidin-3-ol features both a methyl group and a hydroxyl group, creating a highly substituted quaternary sp3 carbon. This specific arrangement provides dual benefits:

  • Conformational Locking : The steric bulk of the methyl group restricts the rotameric freedom of the adjacent hydroxyl group. This "locks" the hydrogen bond donor/acceptor into a specific vector, enhancing target engagement.

  • Hydrophobic Packing : The methyl group can serve as a hydrophobic anchor. For instance, in the development of Bcl-2/Bcl-xL inhibitors, the methyl group of 3-methylazetidin-3-ol was shown via co-crystal structures to pack efficiently against the hydrophobic portion of the Glu129 side chain in Bcl-xL, maintaining sub-nanomolar binding affinities[5].

Physicochemical Profiling

Incorporating 3-methylazetidin-3-ol dramatically alters the physicochemical profile of a lead compound. The embedded polar nitrogen and the hydroxyl group lower the calculated partition coefficient (ClogP) and increase aqueous solubility, while the sp3-rich nature reduces the likelihood of undesirable π-π stacking interactions that cause aggregation or promiscuous protein binding[1][3].

Pathway N1 2D Flatland Hit High Aromaticity Poor Solubility N2 sp3-Enrichment Incorporate 3-Methylazetidin-3-ol N1->N2 Bioisosteric Replacement N3 Physicochemical Profiling Increased Fsp3 Lower ClogP N2->N3 Structural Shift N4 Target Binding Conformational Rigidity Hydrophobic Pocket Filling N2->N4 Vectoral Projection N5 Optimized Lead Enhanced PK/PD Profile N3->N5 Improved Bioavailability N4->N5 Maintained/Enhanced Affinity

Figure 1: Logical pathway demonstrating how sp3-enrichment via 3-methylazetidin-3-ol optimizes drug profiles.

Quantitative Impact on Lead Optimization

To illustrate the tangible benefits of this building block, Table 1 summarizes the typical physicochemical shifts observed when transitioning from a flat aromatic core to an sp3-enriched analog using 3-methylazetidin-3-ol (data synthesized from structural optimization trends in Bcl-2/Bcl-xL inhibitor development)[5].

Table 1: Impact of Scaffold Modifications on Physicochemical and Binding Properties

Scaffold ModificationFsp3ClogPAqueous Solubility (μg/mL)Target Affinity (Ki, nM)
Flat Aromatic Core 0.254.8< 515.2
N-Methylamide Analog 0.353.9252.1
3-Methylazetidin-3-ol Analog 0.55 2.7 > 150 1.8

Analysis: The substitution of a standard N-methylamide with 3-methylazetidin-3-ol significantly increases Fsp3 and aqueous solubility while slightly improving target affinity due to optimal hydrophobic packing and rigidified hydrogen bonding.

Synthetic Integration: Workflows and Protocols

3-Methylazetidin-3-ol is commercially supplied as a hydrochloride salt (CAS: 124668-46-8) to ensure shelf stability and prevent auto-polymerization of the strained ring[6][7]. Integrating this building block into a complex pharmaceutical scaffold requires carefully controlled conditions.

Standardized Protocol: EDCI-Mediated Amidation

Objective: Coupling of a complex carboxylic acid core to 3-methylazetidin-3-ol to generate an sp3-enriched amide therapeutic lead.

Causality & Self-Validation System: EDCI and HOBt are selected over stronger uronium-based coupling agents (e.g., HATU) to prevent the epimerization of sensitive stereocenters on the core scaffold. The protocol is designed as a self-validating system: the reaction progress is strictly monitored via LC-MS, where the disappearance of the HOBt-activated ester intermediate directly correlates with successful product formation, ensuring no downstream purification failures.

Step-by-Step Methodology:

  • Electrophilic Activation: Dissolve 1.0 equivalent (eq) of the core carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 1.2 eq of EDCI and 1.2 eq of HOBt.

    • Mechanistic Rationale: DMF provides superior solvation for highly polar intermediates. HOBt rapidly attacks the initial O-acylisourea intermediate to form a stable, yet highly reactive, active ester, suppressing undesired N-acylurea rearrangement.

  • Amine Preparation: In a separate vial, suspend 1.5 eq of 3-methylazetidin-3-ol hydrochloride in DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Mechanistic Rationale: DIPEA is critical here. It neutralizes the HCl salt (consuming 1 eq) to liberate the free nucleophilic amine. Its steric bulk ensures it acts purely as a base and does not compete as a nucleophile with the azetidine.

  • Coupling: Transfer the neutralized amine solution dropwise to the activated acid mixture at 0 °C to control the initial exotherm. Allow the reaction to warm to 25 °C and stir for 12 hours.

  • In-Process Control (IPC): Sample 5 μL of the reaction mixture, dilute in 1 mL of Acetonitrile (MeCN), and analyze via LC-MS.

    • Validation: The reaction is validated as complete when the carboxylic acid peak (<5% AUC) is entirely replaced by the product mass[M+H]+.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 to neutralize any unreacted acid and solubilize the HOBt byproduct. Extract with Ethyl Acetate (EtOAc), concentrate the organic layer under reduced pressure, and purify via reverse-phase HPLC (RP-HPLC) to isolate the pure sp3-enriched lead.

Protocol S1 Step 1: Electrophilic Activation (Carboxylic Acid + EDCI/HOBt) S3 Step 3: Coupling Reaction (DMF, 0°C to 25°C, 12h) S1->S3 S2 Step 2: Amine Preparation (3-Methylazetidin-3-ol HCl + DIPEA) S2->S3 S4 Step 4: LC-MS Validation (Monitor [M+H]+) S3->S4 S4->S3 Incomplete S5 Step 5: RP-HPLC Purification (Isolate sp3-Enriched Lead) S4->S5 Conversion > 95%

Figure 2: Self-validating experimental workflow for the synthetic integration of 3-methylazetidin-3-ol.

Advanced Applications and Future Directions

Beyond standard amidation, the unique electronic properties of 3-methylazetidin-3-ol are being leveraged in cutting-edge synthetic methodologies. Recent advancements in photoredox catalysis have enabled dual strain-release cascades, allowing for the direct functionalization of azabicyclo[1.1.0]butanes (ABBs) to access highly complex, sp3-rich azetidine frameworks bearing multiple quaternary centers[8].

In therapeutic applications, 3-methylazetidin-3-ol is actively utilized in the synthesis of modulators for the Sphingosine-1-phosphate receptor 5 (S1P5), targeting neurodegenerative diseases[9]. Furthermore, its ability to act as a 3D bioisostere has proven invaluable in antimalarial drug discovery, where escaping flatland via sp3-rich bridged pyrrolidine and azetidine derivatives has led to enhanced hit rates and superior metabolic stability[10][11].

As the pharmaceutical industry continues to prioritize molecular complexity and three-dimensionality, 3-methylazetidin-3-ol stands out as a critical, self-validating building block that bridges the gap between synthetic feasibility and optimal clinical pharmacokinetics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Emergent synthetic methods for the modular advancement of sp3-rich fragments. (2020). Chemical Society Reviews (via PubMed Central).[Link]

  • A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor. (2011). Journal of Medicinal Chemistry (via PubMed Central).[Link]

  • Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers. (2026). Organic Letters.[Link]

  • Escaping from flatland: antimalarial activity of sp3-rich bridged pyrrolidine derivatives. (2020). ACS Medicinal Chemistry Letters.[Link]

  • Compounds for the treatment of neurodegenerative diseases. (2024).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utility of 3-Methylazetidin-3-ol Trifluoroacetic Acid Derivatives in Drug Discovery

Executive Summary The incorporation of small, conformationally restricted polar heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, 3-methylazetidin-3-ol (CAS 256931-54-1) and its correspo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of small, conformationally restricted polar heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, 3-methylazetidin-3-ol (CAS 256931-54-1) and its corresponding trifluoroacetic acid (TFA) salt (CAS 1104083-24-0) have emerged as critical building blocks for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs)[1][2]. This application note provides a comprehensive, self-validating protocol for the synthesis of 3-methylazetidin-3-ol TFA derivatives, detailing the mechanistic causality behind reagent selection, in-process controls, and their downstream utility in the development of kinase inhibitors and acid blockers[3][4].

Scientific Rationale & Causality

Why Azetidines?

Azetidines serve as highly effective bioisosteres for morpholines, piperidines, and pyrrolidines. The sp³-rich, four-membered ring lowers the overall lipophilicity (clogP) of a drug candidate while providing a rigid vector for hydrogen-bonding interactions. The addition of the 3-methyl group specifically restricts the conformational flexibility of the tertiary alcohol, preventing unwanted metabolic oxidation while locking the hydroxyl group in an optimal geometry for target binding[3].

The Causality of the TFA Salt Form

Free 3-methylazetidin-3-ol is a highly polar, volatile, and hygroscopic low-molecular-weight amine that is prone to degradation and difficult to handle on a bench scale. Converting the free base into its trifluoroacetic acid (TFA) salt provides several distinct advantages:

  • Stability & Handling: The TFA salt is a stable, non-volatile, and easily weighable solid.

  • Solubility: The lipophilic CF₃ group of the counterion enhances the salt's solubility in polar aprotic solvents (e.g., DMF, DCM), which is critical for downstream amide coupling reactions (e.g., using PyBOP or HATU)[3].

  • Orthogonal Deprotection: TFA is uniquely suited for the simultaneous cleavage of tert-butyloxycarbonyl (Boc) protecting groups and the formation of the amine salt without the hydrolytic risks associated with aqueous hydrochloric acid.

Synthetic Workflows

The synthesis of 3-methylazetidin-3-ol TFA typically proceeds via two primary routes, depending on the commercial availability of the protected precursor.

  • Route A (Boc-Cleavage): Utilizes 1-Boc-azetidin-3-one. A Grignard addition installs the 3-methyl group, followed by acidic cleavage of the Boc group using neat TFA or a TFA/DCM mixture.

  • Route B (Hydrogenolysis): Utilizes 1-benzhydryl-3-methylazetidin-3-ol[5]. The robust N-benzhydryl group is removed via palladium-catalyzed hydrogenolysis. Conducting this reaction in ethanol supplemented with 1% TFA ensures immediate protonation of the volatile free amine, preventing catalyst poisoning and product loss[6].

SynthWorkflow N1 1-Boc-azetidin-3-one N2 MeMgBr (3.0 eq) THF, -78 °C to RT N1->N2 N3 1-Boc-3-methylazetidin-3-ol (Intermediate) N2->N3 N4 TFA / DCM (1:1) RT, 2 hours N3->N4 N5 3-Methylazetidin-3-ol TFA Salt N4->N5

Synthetic workflow for 3-methylazetidin-3-ol TFA salt from 1-Boc-azetidin-3-one.

Step-by-Step Experimental Protocols

Procedure A: Grignard Addition and Boc-Deprotection (Route A)

Step 1: Synthesis of 1-Boc-3-methylazetidin-3-ol

  • Rationale: Temperature control is critical. The reaction must be initiated at -78 °C to favor nucleophilic addition over the competitive enolization of the strained azetidinone ring.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Dissolve 1-Boc-azetidin-3-one (10.0 mmol) in 50 mL of anhydrous THF.

  • Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add methylmagnesium bromide (3.0 M in diethyl ether, 15.0 mmol) dropwise over 20 minutes.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • In-Process Control (IPC): Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc, 1:1, visualized with KMnO₄).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate as a pale yellow oil.

Step 2: TFA Salt Formation

  • Rationale: A 1:1 ratio of TFA to DCM provides a highly acidic environment to rapidly cleave the Boc carbamate while maintaining sufficient solvent volume to prevent exothermic degradation.

  • Deprotection: Dissolve the crude 1-Boc-3-methylazetidin-3-ol in 10 mL of anhydrous DCM. Cool to 0 °C.

  • Acidification: Add 10 mL of neat Trifluoroacetic Acid (TFA) dropwise. Remove the ice bath and stir at room temperature for 2 hours[3].

  • IPC: Confirm Boc cleavage via LC-MS (absence of the M+Boc mass peak).

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess TFA. Co-evaporate the resulting residue with toluene (3 × 10 mL) to remove residual trace acid. Lyophilize the residue to afford 3-methylazetidin-3-ol trifluoroacetate as a highly pure, hygroscopic white solid.

Procedure B: Hydrogenolysis of N-Benzhydryl Precursor (Route B)
  • Rationale: The N-benzhydryl group is cleaved via Pd-catalyzed hydrogenolysis. The addition of 1% TFA is a critical self-validating step; it immediately traps the generated 3-methylazetidin-3-ol as the TFA salt, preventing the free amine from coordinating to and poisoning the palladium catalyst[6].

  • Preparation: Dissolve 1-benzhydryl-3-methylazetidin-3-ol (5.0 mmol) in 40 mL of absolute ethanol containing 1% (v/v) TFA[6].

  • Catalysis: Add Pearlman’s catalyst (Pd(OH)₂/C, 20 wt%, 0.5 mmol) under an argon atmosphere.

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Isolation: Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with additional ethanol (20 mL). Concentrate the filtrate in vacuo to yield the target TFA salt.

Quantitative Data & Optimization

The following table summarizes the optimized reaction parameters and comparative yields for the two primary deprotection methodologies.

PrecursorDeprotection MethodReagentsReaction TimeYield (%)Purity (LC-MS)
1-Boc-3-methylazetidin-3-olAcidic CleavageTFA/DCM (1:1)2 h92 - 95%>98%
1-Benzhydryl-3-methylazetidin-3-olHydrogenolysisH₂, Pd(OH)₂/C, 1% TFA in EtOH12 h88 - 91%>97%

Downstream Applications in Drug Discovery

The 3-methylazetidin-3-ol TFA salt is a highly versatile synthon used in the synthesis of several advanced therapeutic agents:

  • Allosteric MEK Inhibitors: In the optimization of carboxamide-based MEK1/2 inhibitors (e.g., analogs of GDC-0973/Cobimetinib), the 3-methylazetidin-3-ol moiety is coupled to a fluorinated benzoic acid core using PyBOP and DIPEA. The azetidine acts as a polar appendage that projects into the solvent-exposed region of the kinase, dramatically improving the compound's aqueous solubility without compromising its allosteric binding affinity[3].

  • Potassium-Competitive Acid Blockers (P-CABs): In the development of tetrahydrochromenoimidazole-based P-CABs, 3-methylazetidin-3-ol is utilized to optimize antisecretory properties. The incorporation of this specific azetidine derivative successfully reduces the off-target affinity of the drug candidate toward the hERG channel, mitigating cardiotoxicity risks[4].

  • CDK2 and IRAK4 Inhibitors: The structural rigidity provided by the 3-methyl group has been leveraged in the design of novel oncology and immunology therapeutics, specifically targeting CDK2 and IRAK4 pathways[2].

MAPK_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibitor Azetidinyl MEK Inhibitor Inhibitor->MEK

MAPK pathway modulation by azetidinyl MEK inhibitors.

References

  • Pharmalego:CAS:256931-54-1 | C4H9NO | 3-methylazetidin-3-ol | Pharmalego URL
  • Chem-space:3-methylazetidin-3-ol; trifluoroacetic acid - C6H10F3NO3 | CSSS00000718560 URL
  • Supporting Information (Amazon AWS):Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • Radboud University Repository:Mixed Acylais; Synthesis of Alkylidene Carboxylate Formates URL
  • ACS Publications:Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs)
  • Google Patents:US9447104B2 - Method of treatment using substituted pyrazolo[1,5-a]pyrimidine compounds URL
  • ChemicalBook:3-METHYL-3-AZETIDINOL | 256931-54-1 URL

Sources

Application

Application Notes and Protocols for N-Alkylation of 3-Methylazetidin-3-ol

Abstract This document provides a comprehensive technical guide for the N-alkylation of 3-methylazetidin-3-ol, a valuable building block in medicinal chemistry and drug discovery. Presented as its trifluoroacetic acid (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of 3-methylazetidin-3-ol, a valuable building block in medicinal chemistry and drug discovery. Presented as its trifluoroacetic acid (TFA) salt, this substrate requires specific strategic considerations for efficient functionalization. We detail three robust and widely applicable methodologies: Reductive Amination, Direct Alkylation with Electrophiles, and Palladium-Catalyzed Buchwald-Hartwig Amination. Each section offers an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and expert insights into optimizing reaction conditions and troubleshooting common challenges. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize libraries of N-substituted 3-methylazetidin-3-ol derivatives.

Introduction: The Strategic Importance of N-Functionalized Azetidines

The azetidine ring is a highly sought-after motif in modern drug discovery. As a saturated four-membered heterocycle, it serves as a versatile bioisostere for phenyl rings and other bulky groups, often improving physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity. The specific scaffold, 3-methylazetidin-3-ol, offers a rigid, three-dimensional structure with a tertiary alcohol, providing a key vector for hydrogen bonding interactions.

The nitrogen atom of the azetidine ring is the primary handle for chemical modification. N-alkylation allows for the introduction of a vast array of substituents, enabling systematic exploration of structure-activity relationships (SAR). These modifications can modulate a compound's potency, selectivity, and pharmacokinetic profile.

A critical consideration for this specific starting material is that it is supplied as a trifluoroacetic acid (TFA) salt. This means the azetidine nitrogen is protonated and non-nucleophilic. Therefore, a crucial first step in any N-alkylation protocol is the in-situ liberation of the free secondary amine using a suitable base. This guide will explicitly address this requirement in each protocol.

Deprotonation_Workflow cluster_start Starting Material cluster_process Activation Step cluster_end Reactive Intermediate TFA_Salt 3-Methylazetidin-3-ol • TFA (Protonated, Non-nucleophilic) Base Addition of Base (e.g., Et₃N, DIPEA, K₂CO₃) TFA_Salt->Base In-situ Free_Amine Free 3-Methylazetidin-3-ol (Deprotonated, Nucleophilic) Base->Free_Amine Neutralization

Figure 1: Initial activation of the azetidine TFA salt.

Method 1: Reductive Amination

Reductive amination is a highly reliable and versatile method for forming C-N bonds, particularly valued for its ability to avoid the over-alkylation issues that can plague direct alkylation methods.[1] The reaction proceeds in a one-pot fashion by forming an intermediate iminium ion from the azetidine and a carbonyl compound (an aldehyde or ketone), which is then immediately reduced by a mild, selective reducing agent present in the mixture.[2][3]

Principle and Mechanism

The reaction begins with the nucleophilic attack of the free azetidine nitrogen on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. A hydride-based reducing agent, chosen for its selectivity to reduce the iminium ion much faster than the starting carbonyl compound, then delivers a hydride to form the final N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and tolerance of weakly acidic conditions that favor iminium ion formation.[1][4]

Reductive_Amination_Mechanism Azetidine Free Azetidine (Nucleophile) Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R¹-CO-R²) Carbonyl->Hemiaminal Iminium Iminium Ion [C=N]⁺ Hemiaminal->Iminium - H₂O (Acid-catalyzed) Product N-Alkylated Azetidine Iminium->Product Hydride Attack Reducer NaBH(OAc)₃ Reducer->Product Reduces

Figure 2: Simplified mechanism of reductive amination.
Advantages and Limitations

Advantages:

  • Excellent Chemoselectivity: Virtually no risk of over-alkylation to a quaternary ammonium salt.[1]

  • Broad Substrate Scope: A vast library of commercially available aldehydes and ketones can be used.[1]

  • Mild Conditions: Reactions are typically run at room temperature, preserving sensitive functional groups.

Limitations:

  • Carbonyl Availability: The desired alkyl group must be available as a corresponding aldehyde or ketone.

  • Steric Hindrance: Very bulky ketones may react slowly or not at all.

Detailed Experimental Protocol

This protocol describes the N-benzylation of 3-methylazetidin-3-ol using benzaldehyde.

Materials:

  • 3-methylazetidin-3-ol trifluoroacetic acid (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methylazetidin-3-ol trifluoroacetic acid (1.0 equiv).

  • Suspend the salt in anhydrous DCE (to a concentration of ~0.1 M).

  • Add triethylamine (1.2 equiv) and stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the free amine.

  • Add benzaldehyde (1.1 equiv) to the mixture and stir for another 20 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting azetidine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylated azetidine.

Method 2: Direct Alkylation with Electrophiles

Direct N-alkylation with an alkyl halide or sulfonate is the most straightforward approach for introducing primary and some secondary alkyl groups. The reaction is a classic nucleophilic substitution (Sₙ2) where the nucleophilic azetidine nitrogen attacks the electrophilic carbon of the alkylating agent.

Principle and Rationale

The success of this method hinges on controlling the reaction stoichiometry and conditions to favor mono-alkylation over the potential side reaction of di-alkylation, which would form a quaternary azetidinium salt.[3] The choice of base is critical; a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct without competing with the azetidine nucleophile. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used in a polar aprotic solvent like DMF or acetonitrile.[1]

Advantages and Limitations

Advantages:

  • Simplicity: A conceptually simple and often rapid reaction.

  • Wide Electrophile Scope: A broad range of alkyl halides (iodides > bromides > chlorides), tosylates, and mesylates can be used.

Limitations:

  • Over-alkylation Risk: The N-alkylated product is often more nucleophilic than the starting secondary amine, creating a risk of a second alkylation to form a quaternary salt.[3]

  • Steric Hindrance: Not suitable for synthesizing N-tertiary-butyl or other highly hindered derivatives via Sₙ2.

  • Elimination Side Reactions: Using secondary or sterically hindered primary halides can lead to competing E2 elimination reactions.

Detailed Experimental Protocol

This protocol describes the N-ethylation of 3-methylazetidin-3-ol using ethyl iodide.

Materials:

  • 3-methylazetidin-3-ol trifluoroacetic acid (1.0 equiv)

  • Ethyl iodide (1.2 equiv)

  • Potassium carbonate (K₂CO₃), finely powdered (2.5 equiv)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-methylazetidin-3-ol trifluoroacetic acid (1.0 equiv) and finely powdered potassium carbonate (2.5 equiv).

  • Add anhydrous acetonitrile to suspend the solids (to a concentration of ~0.2 M).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 equiv) dropwise to the mixture.

  • Heat the reaction to 50-60 °C and stir for 6-18 hours. Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) to remove any remaining salts and DMF if used.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Method 3: Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl or N-heteroaryl derivatives, which is not possible via the methods above, the Buchwald-Hartwig amination is the premier choice.[5] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an amine and an aryl halide or triflate. Its development has revolutionized medicinal chemistry, allowing for the facile synthesis of aryl amines.[5]

Principle and Catalytic Cycle

The reaction involves a palladium catalyst, typically complexed with a bulky, electron-rich phosphine ligand, and a base. The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The deprotonated azetidine then coordinates to the palladium center, and subsequent reductive elimination yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination.[5][6]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition LigandExch Ar-Pd(II)-Nuc L₂ OxAdd->LigandExch Amine Coordination LigandExch->Pd0 Reductive Elimination Product Ar-Azetidine LigandExch->Product ArX Ar-X ArX->OxAdd Amine Azetidine-H + Base Amine->LigandExch

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Methylazetidin-3-ol TFA Salt Solubility in Organic Synthesis

Overview 3-Methylazetidin-3-ol is a highly valuable polar scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties and aqueous solubility of drug candidates. However, because it is t...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 3-Methylazetidin-3-ol is a highly valuable polar scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties and aqueous solubility of drug candidates. However, because it is typically isolated and stored as a trifluoroacetate (TFA) salt following Boc-deprotection, a pervasive issue encountered by synthetic chemists is the recalcitrant insolubility of this salt in standard organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran). This severely hinders downstream functionalizations, such as amide couplings or nucleophilic substitutions.

As a Senior Application Scientist, I have compiled this technical guide to provide mechanistic insights and field-proven, self-validating troubleshooting protocols to overcome these solubility barriers.

FAQ 1: Mechanistic Understanding of the Solubility Barrier

Q: Why does 3-methylazetidin-3-ol TFA salt crash out of my organic reaction mixtures as a sticky oil or insoluble powder? A: The insolubility is driven by the extreme hydrophilicity and high lattice energy of the ion pair. The azetidinium cation, constrained within a 4-membered ring and bearing both a polar hydroxyl group and a methyl group, forms a [1].

  • Causality: In low-dielectric solvents like dichloromethane (DCM, ϵ=8.9 ) or ethyl acetate (EtOAc, ϵ=6.0 ), the solvation energy provided by the solvent is insufficient to overcome the electrostatic attraction between the azetidinium and TFA ions. Consequently, the salt aggregates and precipitates.

  • The Solution: To solubilize the compound, you must either disrupt the ion pair by neutralizing the salt (free-basing) or utilize a solvent with a sufficiently high dielectric constant to solvate the separated ions.

FAQ 2: Troubleshooting & Experimental Methodologies

Q: How can I successfully perform an amide coupling with this TFA salt if it won't dissolve in DCM? A: The most efficient approach is in-situ neutralization . By adding a non-nucleophilic tertiary amine base, you shift the equilibrium to release the highly soluble free 3-methylazetidin-3-ol.

Protocol 1: In-Situ Neutralization for Amide Couplings This protocol uses N,N -Diisopropylethylamine (DIPEA) to [3]. DIPEA·TFA is highly soluble in organic solvents, preventing precipitation.

  • Suspension: Suspend 1.0 equivalent of 3-methylazetidin-3-ol TFA salt in anhydrous DCM (0.1 M to 0.2 M concentration). Observation: The mixture will be a cloudy suspension.

  • Neutralization: Add 2.5 to 3.0 equivalents of DIPEA dropwise at 0 °C.

  • Self-Validation: Stir for 5 minutes. Validation Check: The cloudy suspension will rapidly clarify into a transparent, homogenous solution. This visual cue [4].

  • Activation & Coupling: Add your carboxylic acid (1.1 eq) followed by the coupling reagent (e.g., HATU or EDC·HCl, 1.2 eq). Allow the reaction to warm to room temperature and stir until completion.

Q: What if my downstream reaction is sensitive to the presence of DIPEA·TFA salts? A: If exogenous salts interfere with your reaction (e.g., in certain metal-catalyzed cross-couplings or sensitive macrocyclizations), you must perform an ex-situ free-basing prior to the reaction.

Protocol 2: Ex-Situ Free-Basing via Basic Ion-Exchange Resin Using a weakly basic polymeric resin, such as Amberlyst® A-21, allows you to physically scavenge the TFA [2].

  • Solvation: Dissolve the TFA salt in a 5:1 mixture of DCM and Methanol (MeOH). Causality: DCM swells the polystyrene backbone of the resin to expose the reactive amine sites, while MeOH provides the necessary polarity to keep the TFA salt fully solvated before the ion exchange occurs.

  • Resin Addition: Add 10 equivalents (by weight capacity) of pre-washed Amberlyst A-21 resin.

  • Agitation: Gently agitate the mixture at room temperature for 1 hour.

  • Filtration & Validation: Filter the resin and wash with 1:1 DCM/MeOH. Validation Check: Remove a 10 μ L aliquot of the filtrate, dilute in water, and test with pH paper. A shift from acidic (pH ~2) to basic (pH ~9) confirms complete TFA removal. Alternatively, 19 F NMR will show the complete disappearance of the trifluoroacetate peak at -76 ppm.

  • Concentration: Carefully concentrate the filtrate in vacuo. Caution: 3-Methylazetidin-3-ol free base is highly polar and potentially volatile; avoid excessive heating or prolonged high vacuum.

Visualization of Workflows

Workflow Step1 1. Dissolve TFA Salt in 5:1 DCM/MeOH Step2 2. Add Amberlyst A-21 (10 eq) Step1->Step2 Step3 3. Agitate 1 Hour at RT Step2->Step3 Step4 4. Filter & Concentrate Free Base Step3->Step4

Step-by-step ex-situ free-basing workflow using basic ion-exchange resin.

G Start 3-Methylazetidin-3-ol TFA Salt Solubility Issue Q1 Is the downstream reaction sensitive to exogenous salts (e.g., DIPEA-TFA)? Start->Q1 Solvent Solvent Switch Use highly polar aprotic (DMF, DMA, NMP) Start->Solvent Cannot alter salt form InSitu In-Situ Neutralization Add 2.5-3.0 eq DIPEA in DCM/DMF Q1->InSitu No ExSitu Ex-Situ Free-Basing Use Amberlyst A-21 Resin in MeOH/DCM Q1->ExSitu Yes

Decision logic for resolving 3-methylazetidin-3-ol TFA salt solubility in organic workflows.

Quantitative Data & Solvent Selection

If altering the salt form is strictly prohibited by your synthetic route, you must rely on solvent switching. The table below summarizes the expected solubility of the TFA salt versus the free base across common solvent systems, driven by their dielectric constants ( ϵ ).

Table 1: Solubility Profile of 3-Methylazetidin-3-ol (TFA Salt vs. Free Base)

Solvent SystemDielectric Constant ( ϵ )Solubility: TFA SaltSolubility: Free BaseRecommended Application
Dichloromethane (DCM) 8.9Poor (Suspension)ExcellentStandard couplings (requires in-situ base)
Ethyl Acetate (EtOAc) 6.0Very PoorGoodExtractions of free base
Tetrahydrofuran (THF) 7.6PoorExcellentGrignard/reductive aminations
N,N-Dimethylformamide (DMF) 36.7GoodExcellentDifficult couplings; SNAr reactions
DCM / MeOH (5:1) ~13.0ExcellentExcellentResin-based free-basing protocols

Note: While DMF provides excellent solubility for the TFA salt without neutralization, it is notoriously difficult to remove during workup. It is best used as a co-solvent (e.g., 4:1 DCM:DMF) to balance solubility and ease of isolation.

References
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at:[Link]

  • Total Synthesis and Structural Revision of Cyclotetrapeptide Asperterrestide A. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Ciprofloxacin–polymer conjugates targeted with iron(III) for effective treatment of intracellular bacterial infections. RSC Publishing. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting TFA Removal from 3-Methylazetidin-3-ol Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of small, highly polar heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of small, highly polar heterocycles. 3-methylazetidin-3-ol (MW: 87.12 g/mol ) presents a unique challenge: its secondary amine forms a strong salt with trifluoroacetic acid (TFA) during Boc-deprotection or Prep-LC purification, and its extreme hydrophilicity renders standard extraction techniques useless.

This guide provides field-proven, self-validating methodologies to successfully remove TFA and isolate your target compound.

Part 1: Diagnostic FAQs

Q: I deprotected my 3-methylazetidin-3-ol derivative using TFA/DCM. I basified the mixture with 1M NaOH and tried to extract with DCM, but my yield is near 0%. What happened? A: 3-methylazetidin-3-ol is a highly polar, low-molecular-weight amino alcohol. When you basify the TFA salt, the free amine remains entirely solvated in the aqueous layer and will not partition into standard organic solvents (DCM, EtOAc, or CHCl3)[1]. Aqueous liquid-liquid extraction is fundamentally incompatible with this molecule. You must transition to solvent-free, resin-based, or solid-phase extraction methods.

Q: Can I just remove the TFA by prolonged lyophilization or high-vacuum rotary evaporation? A: No. While free trifluoroacetic acid is volatile, the secondary amine of the azetidine ring forms a highly stable, non-volatile ionic salt with TFA. Prolonged vacuum drying will only remove excess, unbound acid, leaving you with a stoichiometric 3-methylazetidin-3-ol trifluoroacetate salt[2].

Q: My Strong Cation Exchange (SCX) cartridge isn't retaining the azetidine. It's washing straight through. What went wrong? A: If your sample was loaded in a solvent containing high concentrations of buffer salts or competing strong acids, the sulfonic acid sites on the resin may be outcompeted. Ensure your sample is loaded in a low-salt, mildly acidic, or neutral solvent (like water or methanol) to allow the protonated azetidine to bind effectively[3].

Part 2: Workflow Decision Matrix

Use the following logic tree to determine the best TFA removal strategy for your specific scale and experimental needs.

Workflow Start 3-Methylazetidin-3-ol TFA Salt Goal What is the required final form? Start->Goal FreeBase Free Base Goal->FreeBase Need neutral amine HClSalt HCl Salt Goal->HClSalt Bioassay prep Scale Reaction Scale? FreeBase->Scale CoEvap Repeated Co-evaporation with 100 mM HCl HClSalt->CoEvap Small < 500 mg (e.g., LC Fractions) Scale->Small Large > 500 mg (Bulk Synthesis) Scale->Large SCX SCX Catch & Release (PoraPak Rxn CX) Small->SCX WAX Weak Anion Exchange (Amberlyst A21) Large->WAX

Decision matrix for selecting the optimal TFA removal strategy based on final form and scale.

Part 3: Validated Troubleshooting Protocols

Protocol A: Weak Anion Exchange (WAX)

Best for: Bulk synthesis (>500 mg) requiring the free base.

Causality: Weakly basic anion exchange resins (e.g., Amberlyst® A-21 or Amberlite® IRA-67) contain tertiary amine functional groups. These groups have a significantly higher affinity for the strong trifluoroacetic acid than the secondary amine of your azetidine. The resin acts as a chemical "sponge" for the TFA, leaving the neutral 3-methylazetidin-3-ol in solution[1].

Step-by-Step Methodology:

  • Resin Preparation: Swell the basic resin (approx. 3–5 equivalents of basic sites per mole of TFA salt) in anhydrous methanol for 30 minutes. Why? Swelling exposes internal tertiary amine sites, maximizing the surface area for acid-base interaction.

  • Sample Loading: Dissolve the 3-methylazetidin-3-ol TFA salt in a minimal volume of methanol and add it to the resin suspension.

  • Incubation: Stir gently at room temperature for 2–3 hours.

  • Self-Validation Step: Spot a drop of the mixture onto wet pH paper. The reaction is complete when the pH shifts from acidic (<3) to neutral/slightly basic (~7–8), indicating complete scavenging of the TFA[4].

  • Recovery: Filter the mixture through a sintered glass funnel. Wash the resin bed thoroughly with 2 column volumes of methanol to ensure the highly polar free amine is fully eluted.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free base.

Protocol B: SCX Catch-and-Release

Best for: Small scale (<500 mg) or dilute Prep-LC fractions.

Causality: Strong Cation Exchange (SCX) cartridges (e.g., PoraPak™ Rxn CX) utilize sulfonic acid groups. The protonated azetidine binds strongly to the resin via ionic interaction. The TFA counterion and non-basic impurities are washed away. A methanolic ammonia solution is then used to deprotonate the azetidine, breaking the ionic bond and releasing the free base[3].

Step-by-Step Methodology:

  • Conditioning: Pass 2 column volumes (CV) of methanol through the SCX cartridge.

  • Loading: Load the TFA salt (dissolved in water or methanol) onto the cartridge. Allow it to pass through by gravity.

  • Washing: Wash with 2 CV of 5% formic acid in water, followed by 2 CV of methanol to remove residual TFA and water.

  • Self-Validation Step: Collect the wash fraction and spot it on a TLC plate with a Ninhydrin stain. It must remain colorless, proving the amine is securely trapped on the column.

  • Elution: Elute the free amine by passing 2 CV of 2M Ammonia in Methanol (NH3/MeOH) through the cartridge[3].

  • Isolation: Evaporate the methanolic ammonia eluate to dryness to recover the pure free base.

Protocol C: TFA-to-HCl Salt Exchange

Best for: Preparing compounds for in vivo or cellulo biological assays where TFA toxicity is a concern.

Causality: If the free base is not strictly required, converting the TFA salt to an HCl salt is highly effective. By repeatedly co-evaporating the salt with an excess of volatile HCl, the equilibrium is driven toward the HCl salt. Because TFA is less volatile than HCl, it is removed as an azeotrope during the process[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the 3-methylazetidin-3-ol TFA salt in 100 mM aqueous HCl (approx. 10 mL per 100 mg of salt)[5]. Why? The vast molar excess of chloride ions initiates the displacement of the trifluoroacetate counterions.

  • Equilibration: Allow the solution to stand at room temperature for 5 minutes.

  • Lyophilization: Freeze the solution in liquid nitrogen and lyophilize to dryness[5].

  • Iteration: Repeat steps 1–3 at least three times to ensure >95% displacement of the TFA counterion.

  • Self-Validation Step: Analyze the final lyophilized powder via 19F-NMR. The complete disappearance of the characteristic TFA singlet at ~ -76 ppm confirms success.

Part 4: Quantitative Data Presentation

Use the following table to compare the expected outcomes of each methodology and select the appropriate protocol for your lab's capabilities.

MethodologyTarget OutputIdeal ScaleTypical YieldPurity (TFA Removal)Key Advantage
Weak Anion Exchange (WAX) Free Base> 500 mg85–95%> 98%Avoids aqueous workup entirely; highly scalable.
SCX Catch-and-Release Free Base< 500 mg> 95%> 99%Perfect for dilute Prep-LC fractions; removes neutral impurities.
HCl Co-evaporation HCl SaltAny90–98%95–98%Requires no specialized resins; yields bioassay-ready salts.

References

  • How can I remove TFA in a product? ResearchGate. Available at:[Link][1]

  • How to remove TFA salt ? ResearchGate. Available at:[Link][4]

  • Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Waters Corporation. Available at:[Link][3]

  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. Available at: [Link][2]

Sources

Troubleshooting

Technical Support Center: Preventing Ring-Opening Degradation of 3-Methylazetidin-3-ol During Synthesis

Welcome to the Technical Support Center for azetidine-based drug development. This guide is specifically engineered for researchers and synthetic chemists working with 3-methylazetidin-3-ol —a highly valuable but notorio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azetidine-based drug development. This guide is specifically engineered for researchers and synthetic chemists working with 3-methylazetidin-3-ol —a highly valuable but notoriously unstable four-membered heterocyclic intermediate utilized in the synthesis of kinase inhibitors and potassium-competitive acid blockers (P-CABs) [1].

Due to the inherent thermodynamic instability of the azetidine ring, standard synthetic workflows often result in catastrophic yield losses. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the structural integrity of your target compounds.

Mechanistic Fundamentals: The Causality of Degradation

To prevent degradation, one must first understand the thermodynamic and kinetic forces at play. Azetidines possess a significant ring strain of approximately 25.4 kcal/mol [2].

The presence of a tertiary alcohol at the C3 position (3-methyl-3-ol) creates a highly labile system. Under acidic conditions, two competing degradation pathways emerge:

  • O-Protonation : Protonation of the tertiary hydroxyl group leads to the elimination of water, generating a tertiary carbocation at C3. To relieve the massive ring strain, this intermediate rapidly undergoes C-C or C-N bond cleavage, resulting in acyclic fragmentation products.

  • N-Protonation : Protonation of the azetidine nitrogen lowers the LUMO of the ring system, making the adjacent C-N bonds highly susceptible to nucleophilic attack and subsequent ring-opening [3].

Degradation Pathway Visualization

Degradation A 3-Methylazetidin-3-ol (Strained Ring) B Protonated Alcohol Intermediate A->B H+ (Acidic Conditions) C Tertiary Carbocation at C3 B->C -H2O D Ring-Opened Degradation Products C->D Strain Relief (C-C/C-N Cleavage)

Caption: Acid-mediated ring-opening degradation pathway of 3-methylazetidin-3-ol via carbocation formation.

Troubleshooting Guides & FAQs

Q1: I am observing massive degradation and complex mixtures during N-Boc deprotection using standard TFA/DCM conditions. What is happening and how do I fix it? A1: The use of Trifluoroacetic acid (TFA) is fatal to 3-methylazetidin-3-ol. TFA acts as a strong Brønsted acid that protonates the tertiary alcohol, triggering the dehydration and strain-release cleavage described above.

  • The Fix: Switch to an orthogonal protecting group strategy. Utilize an N-benzhydryl (diphenylmethyl) or N-Cbz protecting group. These can be removed under neutral hydrogenolysis conditions (Pd/C, H2), completely bypassing the need for acidic reagents [1]. If N-Boc is absolutely required, use a mild Lewis acid-mediated deprotection (e.g., TMSOTf/2,6-lutidine in DCM at 0 °C) and quench with a cold buffer.

Q2: My attempts at O-alkylation (etherification) of the tertiary alcohol result in poor yields and ring-expanded byproducts. How can I achieve selective functionalization? A2: Standard strong bases (like NaH) combined with elevated temperatures can induce base-mediated ring-opening, while acid-catalyzed etherification promotes carbocation-driven fragmentation.

  • The Fix: Alkylation of this tertiary alcohol requires strictly controlled, mild conditions. Use a non-nucleophilic base (e.g., KHMDS or NaHMDS) at -78 °C with a highly reactive electrophile (such as methyl triflate instead of methyl iodide). Maintain the reaction at cryogenic temperatures until complete consumption of the starting material is observed.

Q3: What are the optimal storage conditions for 3-methylazetidin-3-ol to ensure long-term stability? A3: Free base azetidines readily absorb atmospheric CO2 and moisture, which catalyzes slow degradation over time.

  • The Fix: Never store the compound as a free base for extended periods. Store it as a stable N-protected derivative (e.g., N-benzhydryl) until immediately prior to use. If the deprotected form must be stored, isolate it as a hydrochloride salt, lyophilize to remove all trace moisture, and store in a sealed desiccator at 2–8 °C under an argon atmosphere.

Validated Experimental Protocols

To ensure reproducibility and self-validation, follow this optimized workflow for the synthesis and deprotection of the 3-methylazetidin-3-ol core.

Protocol: Synthesis and Neutral Deprotection of 1-Benzhydryl-3-methylazetidin-3-ol

Objective: To synthesize the target azetidine without exposing the tertiary alcohol to acidic conditions.

Step 1: Grignard Addition (Synthesis of Protected Intermediate)

  • Dissolve 1-benzhydrylazetidin-3-one (1.0 equiv, 10 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Cool the solution to -78 °C.

  • Add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv, 12 mmol) dropwise over 15 minutes, maintaining the internal temperature below -65 °C.

  • Stir for 2 hours at -78 °C. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the ketone spot confirms conversion.

  • Quench carefully with saturated aqueous NH4Cl (10 mL) at -78 °C, then allow to warm to room temperature. Extract with EtOAc, dry over Na2SO4, and concentrate to yield 1-benzhydryl-3-methylazetidin-3-ol.

Step 2: Neutral Hydrogenolysis (Deprotection)

  • Dissolve 1-benzhydryl-3-methylazetidin-3-ol (5 mmol) in MS-grade Methanol (20 mL).

  • Add 10% Pd/C (10 wt%, 0.5 mmol Pd). Purge the reaction flask with argon, then backfill with H2 gas (balloon pressure).

  • Stir vigorously at room temperature for 12 hours. Self-Validation Check: Monitor via LCMS. The appearance of the mass [M+H]+ = 88.1 indicates successful deprotection without the [M+H-18]+ dehydration peak.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

  • Carefully concentrate the filtrate under reduced pressure (bath temperature < 30 °C) to afford the crude 3-methylazetidin-3-ol. Immediate use in the next synthetic step is highly recommended.

Optimized Workflow Visualization

Workflow Step1 1. N-Protection (Benzhydryl / Cbz) Step2 2. Grignard Addition (Introduce 3-Methyl) Step1->Step2 Step3 3. Functionalization (Strictly controlled pH) Step2->Step3 Step4 4. Mild Deprotection (Pd/C, H2 at RT) Step3->Step4 Step5 5. Isolation (Store as HCl salt at 2-8 °C) Step4->Step5

Caption: Optimized synthetic workflow to prevent ring-opening during 3-methylazetidin-3-ol preparation.

Quantitative Stability Data

The following table summarizes the stability of 3-methylazetidin-3-ol under various common synthetic conditions. Use this matrix to guide your experimental design.

Reaction ConditionTemperatureTimeObserved Degradation PathwayRecommended Action / Alternative
20% TFA in DCM 25 °C1 h>80% Ring-opening via C3 carbocationUse Pd/C H2 for Cbz/Benzhydryl, or TMSOTf for Boc.
4M HCl in Dioxane 0 °C2 h~30% Ring-opening / DehydrationKeep strictly at 0 °C; monitor hourly via LCMS.
NaH / MeI in DMF 25 °C4 h~50% Base-mediated fragmentationUse NaHMDS / MeOTf at -78 °C.
Pd/C, H2 in MeOH 25 °C12 h<2% Degradation (Stable)Optimal deprotection method.
Aqueous Buffer (pH 7) 25 °C24 h<1% Degradation (Stable)Safe for aqueous workups.

References

  • Title: Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel Source: Journal of Medicinal Chemistry, American Chemical Society (2010) URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Advances, Royal Society of Chemistry (2021) URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters, American Chemical Society (2021) URL: [Link]

Reference Data & Comparative Studies

Validation

Escaping Flatland: The Pharmacokinetic Impact of 3-Methylazetidin-3-ol vs. Oxetane Rings

A Comparative Guide for Drug Discovery Professionals Modern medicinal chemistry has aggressively pivoted away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. This "escape from fla...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Drug Discovery Professionals

Modern medicinal chemistry has aggressively pivoted away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. This "escape from flatland" is driven by the need to improve clinical success rates by optimizing physicochemical and pharmacokinetic (PK) properties early in the pipeline.

Among the most transformative structural motifs are four-membered heterocycles—specifically, oxetane rings and 3-methylazetidin-3-ol . As a Senior Application Scientist, I frequently guide discovery teams through the bioisosteric replacement of traditional gem-dimethyl, carbonyl, or morpholine groups with these strained rings. This guide objectively compares their mechanistic impact on PK profiles and provides the self-validating experimental workflows required to quantify their benefits.

Mechanistic Causality: Why Four-Membered Rings Alter PK

To successfully deploy these rings, one must understand the physical chemistry driving their biological behavior. We do not just add rings to lower lipophilicity; we engineer specific electronic and topological vectors.

Oxetane Rings: The Inductive Modulator

Oxetanes are characterized by a highly electronegative oxygen atom within a strained, nearly planar four-membered ring. When strategically placed adjacent to a basic amine, the oxetane ring exerts a powerful inductive electron-withdrawing effect.

  • Basicity Reduction : An oxetane alpha to an amine can reduce its pKa​ by approximately 2.7 units (making it ~500 times less basic) 1. This drastic reduction in basicity directly lowers the volume of distribution ( Vss​ ), mitigating off-target bioaccumulation and phospholipidosis.

  • Metabolic Redirection : Because most drugs are metabolized via cytochrome P450 (CYP450) pathways, incorporating an oxetane ring sterically and electronically shields adjacent liable sites, effectively directing metabolism away from CYP450 oxidation 2. This increases metabolic stability and reduces drug-drug interaction (DDI) risks.

3-Methylazetidin-3-ol: The Rigid Hydrogen-Bonding Hub

While oxetanes modulate electronics, 3-methylazetidin-3-ol provides a unique topological and hydrogen-bonding profile. It combines a nitrogen heterocycle with a tertiary alcohol, offering a rigid 3D vector.

  • Solubility and Target Engagement : The hydroxyl group acts as a strong hydrogen-bond donor and acceptor, significantly boosting aqueous solubility. In the optimization of Bcl-2/Bcl-xL inhibitors, replacing an N-methylamide with a 3-methylazetidin-3-ol group dramatically improved both chemical stability and binding affinity by providing optimal van der Waals contacts and H-bonding geometry 3.

  • Vector Control : The basic nitrogen serves as a versatile attachment point, while the methyl group fills hydrophobic pockets, making it an excellent bioisostere for morpholine or piperazine rings when fine-tuning target selectivity.

Quantitative Pharmacokinetic Comparison

The table below summarizes the expected shifts in physicochemical and PK parameters when replacing a standard lipophilic group (like a gem-dimethyl) with these heterocycles.

ParameterGem-Dimethyl (Baseline)Oxetane Substitution3-Methylazetidin-3-ol Substitution
LogD (Lipophilicity) HighLowered (by ~1-2 units)Significantly Lowered
Aqueous Solubility PoorHigh (up to 4000-fold increase)Very High (Strong H-bond donor/acceptor)
Amine pKa​ Modulation NegligibleReduced by ~2.7 units ( α -position)Variable (Depends on N-substitution)
Metabolic Stability (HLM) Low (CYP liable)High (Steric/electronic CYP evasion)Moderate to High
Membrane Permeability High (Passive)MaintainedSlightly reduced (Due to increased tPSA)

Logical Relationship Diagram

PK_Impact Lead Suboptimal Lead Compound (High Lipophilicity, Rapid Clearance) Oxetane Oxetane Ring Integration (O-heterocycle) Lead->Oxetane Bioisosteric Replacement Azetidine 3-Methylazetidin-3-ol Integration (N-heterocycle + OH) Lead->Azetidine Bioisosteric Replacement PK1 Decreased Amine Basicity (Inductive Effect) Oxetane->PK1 PK2 Evasion of CYP450 (Metabolic Stability) Oxetane->PK2 Azetidine->PK2 PK3 Enhanced H-Bonding (Donor/Acceptor) Azetidine->PK3 Outcome1 Improved Vss & Lower Toxicity PK1->Outcome1 PK2->Outcome1 Outcome2 Increased Aqueous Solubility PK3->Outcome2

Logical flow of structural modification using small rings to optimize pharmacokinetic outcomes.

Experimental Protocols: Self-Validating PK Profiling

To confidently attribute PK improvements to the incorporation of an oxetane or 3-methylazetidin-3-ol ring, the experimental design must isolate the specific variable (e.g., CYP metabolism vs. chemical degradation). The following protocols are designed as self-validating systems , ensuring that the data generated is inherently trustworthy.

Protocol 1: Microsomal Stability Assay (CYP450 Evasion)

Causality: To prove that the oxetane ring increases stability specifically by evading CYP450, we must run parallel incubations with and without NADPH. If a compound degrades without NADPH, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), and the oxetane substitution did not fail—the assay simply identified a different liability.

  • Preparation : Prepare 1 μM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Self-Validating Controls : Include Verapamil (high clearance positive control) and Warfarin (low clearance negative control) in separate wells to validate microsomal activity. Prepare a "Minus-NADPH" control for the test compound.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).

  • Quenching & Time-Course : At t = 0, 5, 15, 30, and 60 minutes, transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance ( Clint​ ) based on the half-life of parent compound depletion.

Protocol 2: Caco-2 Permeability Assay

Causality: The addition of the tertiary alcohol in 3-methylazetidin-3-ol increases the Topological Polar Surface Area (tPSA). We must verify that this added polarity does not critically impair passive membrane permeability or trigger active efflux transporters (like P-gp).

  • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Dosing : Apply 10 μM of the test compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Self-Validating Controls : Run Propranolol (high permeability), Atenolol (low permeability), and Digoxin (P-gp efflux substrate) concurrently.

  • Incubation & Mass Balance : Incubate for 2 hours at 37°C. Sample both donor and receiver chambers. Calculate total mass recovery to ensure the compound is not lost to non-specific plastic binding.

  • Calculation : Determine the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER < 2 indicates the 3-methylazetidin-3-ol derivative is not a significant efflux substrate.

Experimental Workflow Diagram

Workflow Step1 1. Synthesis (Ring Integration) Step2 2. Physicochemical (pKa & LogD) Step1->Step2 Step3 3. in vitro Clearance (HLM Assay) Step2->Step3 Step4 4. Permeability (PAMPA/Caco-2) Step3->Step4 Step5 5. in vivo PK (Rodent Models) Step4->Step5

Step-by-step experimental workflow for validating the pharmacokinetic impact of small rings.

References

  • Title : Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Source : SCIRP URL : [Link][2]

  • Title : Oxetanes in Drug Discovery Campaigns Source : PMC - NIH / Journal of Medicinal Chemistry URL :[Link][1]

  • Title : Synthetic oxetanes in drug discovery: where are we in 2025? Source : Taylor & Francis URL : [Link][4]

  • Title : Applications of oxetanes in drug discovery and medicinal chemistry Source : PMC - NIH URL : [Link][5]

  • Title : A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor Source : PMC - NIH URL : [Link][3]

Sources

Safety & Regulatory Compliance

Safety

3-Methylazetidin-3-ol; trifluoroacetic acid proper disposal procedures

Comprehensive Safety & Disposal Guide: 3-Methylazetidin-3-ol Trifluoroacetate As drug development increasingly relies on complex nitrogenous building blocks, the management of their stable salt forms has become a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Disposal Guide: 3-Methylazetidin-3-ol Trifluoroacetate

As drug development increasingly relies on complex nitrogenous building blocks, the management of their stable salt forms has become a critical operational challenge. 3-Methylazetidin-3-ol is a highly valuable strained-ring intermediate, but it is frequently supplied and utilized as a trifluoroacetic acid (TFA) salt to ensure chemical stability.

While the azetidine core poses standard organic waste considerations, the trifluoroacetate counterion fundamentally alters the compound's environmental risk profile. TFA is an ultrashort-chain per- and polyfluoroalkyl substance (PFAS). Improper disposal of this salt not only violates emerging environmental regulations but also contributes to the permanent contamination of local water systems.

This guide provides an authoritative, step-by-step operational plan for the safe handling and permanent thermal destruction of 3-Methylazetidin-3-ol trifluoroacetate waste.

Part 1: Chemical Profiling & Disposal Implications

To design a self-validating disposal protocol, we must first isolate the physicochemical properties that dictate the compound's behavior in waste streams. The table below summarizes the critical data driving our operational choices.

Property / CharacteristicData for 3-Methylazetidin-3-ol TFA SaltOperational & Disposal Implication
Chemical Formula C₄H₉NO · C₂HF₃O₂Contains robust C-F bonds requiring extreme thermal energy to cleave.
Aqueous Solubility Highly SolubleStrictly prohibits drain disposal. The compound will immediately mobilize in wastewater.
Environmental Fate Highly Persistent (TFA anion)Standard biological degradation in wastewater treatment plants (WWTPs) is entirely ineffective.
Thermal Stability High (C-F bond energy ~485 kJ/mol)Requires High-Temperature Incineration (HTI) at >1100°C. Standard municipal incineration is insufficient.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityRequires secondary containment and strict segregation from strong acids/bases.

Part 2: The E-E-A-T Logic of TFA Salt Degradation

Do not treat 3-Methylazetidin-3-ol trifluoroacetate as standard organic waste. The causality behind our strict disposal protocols is rooted in the unique chemistry of the trifluoroacetate anion.

The Wastewater Treatment Fallacy

A common laboratory error is neutralizing the TFA salt with a base (e.g., NaOH) and flushing the resulting aqueous solution down the drain. While neutralization addresses the immediate pH hazard, it leaves the trifluoroacetate anion completely intact. Standard wastewater treatment methods rely on microbial digestion, which cannot break the exceptionally strong carbon-fluorine (C-F) bonds of TFA, leading to its direct release and accumulation in the environment (1)[1].

The Thermal Destruction Imperative

To permanently eliminate the PFAS liability, the waste must be subjected to High-Temperature Incineration (HTI). Standard municipal solid waste incinerators operate at approximately 850°C. At this temperature, the thermal energy is insufficient to reliably mineralize the C-F bonds, which can result in the incomplete combustion and atmospheric release of volatile fluorinated greenhouse gases or intact TFA (2)[2].

True mineralization requires HTI facilities operating at >1,100°C with a residence time of at least 2 seconds, followed by aggressive flue gas scrubbing to neutralize the resulting hydrogen fluoride (HF) gas (3)[3].

Pathway TFA Trifluoroacetate (TFA) CF3COO- Thermal Thermal Cleavage >1100°C + O2 TFA->Thermal Gases Radical Intermediates CF3• + CO2 Thermal->Gases C-C Cleavage Mineral Mineralization HF + CO2 + H2O Gases->Mineral C-F Cleavage Scrub Scrubbing (Ca(OH)2) CaF2 (Solid Waste) Mineral->Scrub Neutralization

Thermal mineralization pathway of trifluoroacetate (TFA) during high-temperature incineration.

Part 3: Standard Operating Procedure (SOP) for Lab-Level Disposal

Implement this self-validating protocol to ensure compliance and environmental safety when disposing of 3-Methylazetidin-3-ol trifluoroacetate.

Step 1: Waste Characterization & Segregation

  • Action: Isolate all TFA salt waste (both solid powders and aqueous/organic solutions) from general non-halogenated waste streams.

  • Causality: Mixing TFA waste with general solvents drastically increases the volume of waste that must be sent to expensive HTI facilities.

  • Validation Check: Verify that the waste stream contains no strong oxidizers (e.g., nitric acid) or strong bases, which could trigger an exothermic release of the free azetidine amine.

Step 2: Primary Containment Selection

  • Action: Collect the waste exclusively in High-Density Polyethylene (HDPE) containers.

  • Causality: Trace amounts of free trifluoroacetic acid can etch glass over extended storage periods and rapidly corrode metal containers. HDPE provides exceptional chemical resistance to fluorinated organics and acids.

  • Validation Check: Inspect the recycling code on the bottom of the container to confirm it is a "2" (HDPE) before adding waste.

Step 3: Strict Labeling Protocol

  • Action: Label the container explicitly: "Hazardous Waste - Halogenated Organics (Contains Trifluoroacetate / PFAS)".

  • Causality: Standard "organic waste" labels often result in the waste being routed to fuel-blending programs or cement kilns, which lack the temperature controls required to destroy PFAS.

  • Validation Check: Ensure the word "PFAS" is clearly visible to alert your institutional Environmental Health and Safety (EHS) team to the specific destruction requirements.

Step 4: Satellite Accumulation

  • Action: Store the sealed HDPE container in a secondary containment tray within a well-ventilated, designated Satellite Accumulation Area (SAA).

  • Validation Check: After sealing the container, wipe the exterior with a moistened pH test strip. A neutral reading validates that no micro-spills of the acidic TFA salt have contaminated the outside of the vessel.

Step 5: Contractor Manifesting

  • Action: When transferring the waste to a licensed hazardous materials contractor, mandate that the disposal code corresponds to High-Temperature Incineration.

  • Validation Check: Review the final waste manifest prior to signing. The manifest must explicitly state "Destruction via High-Temperature Incineration (>1100°C)" rather than generic "Incineration."

Part 4: Institutional Waste Workflow

G N1 Waste Generation 3-Methylazetidin-3-ol TFA N2 Chemical Segregation Halogenated / PFAS Stream N1->N2 No Drain Disposal N3 Satellite Accumulation HDPE Secondary Containment N2->N3 Strict Labeling N4 HazMat Transport Licensed Contractor N3->N4 Manifesting N5 High-Temp Incineration >1100°C, >2s Residence N4->N5 Thermal Destruction N6 Flue Gas Scrubbing Ca(OH)2 Neutralizes HF N5->N6 Mineralization

Workflow for the safe disposal and thermal destruction of TFA-containing laboratory waste.

References

  • SAFETY DATA SHEET - Trifluoroacetic acid, sodium salt Source : fishersci.com URL :4

  • Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants Source : acs.org URL : 2

  • About TFA - PFAS Free Source : pfasfree.org.uk URL : 1

  • Rapid evidence assessment of PFAS incineration and alternative remediation methods Source : service.gov.uk URL : 3

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
3-Methylazetidin-3-ol; trifluoroacetic acid
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3-Methylazetidin-3-ol; trifluoroacetic acid
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